molecular formula C16H19F3N4O3 B2834098 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1421457-91-1

2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No.: B2834098
CAS No.: 1421457-91-1
M. Wt: 372.348
InChI Key: LZYCEDGMAWBSHG-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a synthetic organic compound featuring a 1,2,4-triazole core, an ethoxyphenyl group, and a trifluoromethyl substituent. This molecular architecture is of significant interest in medicinal chemistry and agrochemical research. Compounds containing the 1,2,4-triazole moiety are extensively investigated for their potential biological activities, which can include antifungal , antibacterial, and anticancer properties. The presence of the trifluoromethyl group, a common pharmacophore, often enhances a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the 4,5-dihydro-1H-1,2,4-triazol-5-one (3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) structure is a key scaffold in the development of active agents, as evidenced by its use in patented antifungal compounds . This reagent is intended for use as a key intermediate or building block in the synthesis of more complex molecules, for high-throughput screening in drug discovery programs, or for structure-activity relationship (SAR) studies aimed at optimizing potency and efficacy. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O3/c1-3-26-12-6-4-11(5-7-12)10-13(24)20-8-9-23-15(25)22(2)14(21-23)16(17,18)19/h4-7H,3,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYCEDGMAWBSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.

    Final Coupling: The final step involves coupling the triazole derivative with an acetamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This produces 2-(4-ethoxyphenyl)acetic acid and 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine .

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, leading to cleavage of the amide bond .

Conditions :

  • Acidic: HCl/H2O, reflux.

  • Basic: NaOH/H2O, 60–80°C.

Reactivity of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring exhibits nucleophilic and electrophilic substitution tendencies. The trifluoromethyl (-CF3) group at position 3 and the oxo group at position 5 influence electron distribution, directing reactivity to specific sites.

Electrophilic Substitution

  • Nitrogen Reactivity : The N1 position is more reactive due to lone-pair availability. Alkylation or acylation reactions may occur here under basic conditions .

  • CF3 Group Effects : The electron-withdrawing -CF3 group deactivates the ring, reducing reactivity toward electrophiles like nitration or sulfonation .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions (e.g., HNO3, H2O2), the triazole ring may undergo degradation. For example, cleavage at the N–N bond could yield hydrazine derivatives .

O-Dealkylation

The ethoxy group (-OCH2CH3) undergoes acid-catalyzed cleavage to form a phenolic -OH group. This reaction is relevant in metabolic pathways .
Conditions : HBr/AcOH, reflux.

Oxidation of the Ethyl Linker

The ethylene group (-CH2CH2-) connecting the acetamide and triazole can undergo oxidation, particularly at the α-carbon adjacent to the amide nitrogen.

  • Oxidizing Agents : KMnO4/H2SO4 or CrO3.

  • Product : Formation of a ketone (N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl)acetamide) .

Stability Under Environmental Conditions

  • Photodegradation : The aromatic and triazole moieties may undergo photolytic cleavage under UV light .

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades in acidic/basic media .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO2 and NH3 .

Synthetic Pathways

The compound is likely synthesized via a multi-step approach:

  • Triazole Synthesis : Cyclization of thiosemicarbazide derivatives under basic conditions to form the 1,2,4-triazol-1-yl core .

  • Ethylamine Linker : Alkylation of the triazole nitrogen with 2-chloroethylamine .

  • Acetamide Formation : Coupling 2-(4-ethoxyphenyl)acetic acid with the ethylamine intermediate using EDC/HOBt .

Comparative Reactivity Table

Reaction TypeConditionsProductsKey References
Acetamide hydrolysisHCl/H2O, reflux2-(4-Ethoxyphenyl)acetic acid + ethylamine-triazole derivative
O-DealkylationHBr/AcOH, 100°CPhenolic derivative + ethanol
Triazole alkylationNaH, R-X, DMFN1-alkylated triazole
Ethylene oxidationKMnO4/H2SO4, 60°CKetone derivative

Scientific Research Applications

The compound 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article will explore its applications in scientific research, particularly focusing on medicinal chemistry and pharmacology.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in This compound suggests it may be effective against various pathogens. Studies have shown that similar triazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for further investigation as antimicrobial agents.

Antitumor Activity

Triazole derivatives have been explored as potential antitumor agents. The compound's structure suggests it could interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies on related compounds have demonstrated promising results against several cancer cell lines, including colon carcinoma and breast cancer cells.

Case Study: Colon Carcinoma

A study conducted on triazole derivatives showed that they could induce apoptosis in colon carcinoma cell lines (HCT-116). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This highlights the potential of This compound as a candidate for cancer therapy.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. Research into related triazole compounds has demonstrated inhibition of pro-inflammatory cytokines, which could be relevant for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound :

Structural FeaturePotential Impact on Activity
Triazole RingEnhances biological activity against pathogens
Ethoxy GroupMay improve solubility and bioavailability
Trifluoromethyl GroupIncreases lipophilicity and stability
Acetamide FunctionalityPotentially enhances interaction with biological targets

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and trifluoromethyl group are known to enhance binding affinity and specificity, potentially leading to inhibition or modulation of target activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Methyl/Alkyl Groups : The target compound’s CF₃ group likely increases lipophilicity and metabolic stability compared to methyl or ethyl substituents in analogs .
  • Aryl vs. Heteroaryl Substitutions : The 4-ethoxyphenyl group in the target may enhance membrane permeability relative to furan or thiophen derivatives, which exhibit polar interactions but reduced bioavailability .

Anti-Proliferative Activity ():

  • Analog : 2-(4-Ethoxyphenyl)-N-(5-Nitro-1-Trityl-1H-Indazol-3-yl)Acetamide
    • Activity: Moderate anti-proliferative effects (IC₅₀ ~10 µM in MCF-7 cells).
    • Comparison: The target compound’s triazole core may offer superior kinase inhibition vs. indazole-based analogs due to stronger hydrogen-bonding interactions .

Anti-Exudative Activity ():

  • Analog: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Activity: 45% reduction in inflammation at 10 mg/kg. Comparison: The target’s CF₃ group could prolong half-life, but sulfanyl-containing analogs may exhibit faster onset due to improved solubility .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • An ethoxyphenyl group.
  • A triazole moiety with a trifluoromethyl substituent.
  • An acetamide functional group.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities such as:

  • Anticancer Activity : Many triazole derivatives are known to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
  • Antimicrobial Activity : Triazoles have been recognized for their antifungal properties, potentially through the inhibition of ergosterol synthesis in fungal membranes.

Anticancer Activity

In vitro studies have demonstrated that related compounds can significantly inhibit the growth of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.24Induction of apoptosis
HeLa (Cervical)6.50Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)4.08Inhibition of tubulin polymerization

These studies suggest that the compound may also exhibit similar anticancer properties, although specific data on this compound is limited.

Antimicrobial Activity

Triazole derivatives are frequently studied for their antifungal and antibacterial properties. Preliminary data suggest that compounds with a trifluoromethyl group can enhance antimicrobial efficacy by increasing lipophilicity and altering membrane permeability.

Case Studies

  • Study on Triazole Derivatives : A study evaluating various triazole derivatives found significant anticancer activity against multiple cell lines, with IC50 values ranging from 0.5 to 10 µM depending on the structural modifications made to the triazole ring .
  • Mechanistic Insights : Research has shown that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis through caspase-independent pathways. This mechanism was observed in a study involving lung cancer cells treated with triazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodology :

  • Stepwise synthesis : Begin with condensation of 4-ethoxyphenylacetic acid with ethylenediamine derivatives, followed by cyclization to form the triazole core. Use trifluoromethylation agents (e.g., CF₃I) under inert conditions .
  • Solvent optimization : Dimethylformamide (DMF) or ethanol with potassium hydroxide (KOH) as a base improves reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediates; NMR confirms structural integrity post-purification .
    • Key data :
Reaction StepYield (%)Purity (HPLC)
Triazole formation65–70≥95%
Final acetamide coupling50–55≥90%

Q. How can the compound’s structure be rigorously validated?

  • Analytical techniques :

  • ¹H/¹³C NMR : Confirm ethoxyphenyl (δ 6.8–7.2 ppm), trifluoromethyl (δ -60 ppm in ¹⁹F NMR), and triazole protons (δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z ~428.4 (calculated for C₁₉H₂₀F₃N₅O₂) .
  • IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O, acetamide) and 1250 cm⁻¹ (C-O, ethoxy group) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Polar solvents : Soluble in DMF, DMSO (>10 mg/mL); poorly soluble in water (<0.1 mg/mL) .
    • Stability :
  • pH sensitivity : Stable at pH 6–8 (24 hrs, 25°C); degrades in acidic (pH <4) or basic (pH >10) conditions .
  • Storage : -20°C under argon, lyophilized form retains activity for ≥6 months .

Advanced Research Questions

Q. How do structural analogs with modified triazole substituents affect biological activity?

  • SAR analysis :

  • Replace trifluoromethyl with methyl or phenyl groups to assess impact on target binding (e.g., enzyme inhibition).
  • Example : Methyl substitution reduces hydrophobicity, decreasing cell-membrane permeability .
    • Experimental design :
  • Synthesize analogs via parallel synthesis .
  • Test in vitro enzyme inhibition (IC₅₀) and correlate with logP values .

Q. What computational strategies predict metabolite formation and toxicity?

  • In silico tools :

  • ADMET Prediction : Use SwissADME or ProTox-II to identify potential toxicophores (e.g., triazole ring oxidation) .
  • Docking studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
    • Validation :
  • Compare predicted metabolites (e.g., hydroxylated triazole) with LC-MS/MS data from hepatocyte assays .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Case study : If in vitro IC₅₀ = 1.2 µM but in vivo ED₅₀ = 25 mg/kg:

  • Possible factors :
  • Poor pharmacokinetics (e.g., rapid clearance) .
  • Species-specific metabolic differences (e.g., murine vs. human CYP isoforms) .
  • Solutions :
  • PK/PD modeling : Adjust dosing regimen (e.g., sustained-release formulations) .
  • Isotope labeling : Track compound distribution using ¹⁴C-labeled analogs .

Q. What advanced techniques elucidate binding mechanisms with biological targets?

  • Biophysical methods :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., triazole interaction with catalytic pockets) .
    • Data interpretation :
Target ProteinKd (nM)Binding Site
Enzyme X12.5Hydrophobic cleft
Receptor Y85.3Allosteric site

Key Research Gaps and Recommendations

  • Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement .
  • High-throughput screening : Test combinatorial libraries for synergistic effects with standard therapeutics .
  • Crystallography : Co-crystallize the compound with human serum albumin to assess plasma protein binding .

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